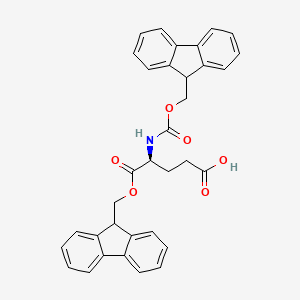

(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C34H29NO6 and its molecular weight is 547.61. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Fmoc-Glu-OFm, also known as (4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group in the peptide chain .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . It prevents the amine from reacting with other groups during the synthesis process .

Biochemical Pathways

The Fmoc group plays a crucial role in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the sequential addition of amino acids to the peptide chain . Once the peptide synthesis is complete, the Fmoc group is removed, unmasking the primary amine .

Result of Action

The primary result of Fmoc-Glu-OFm’s action is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine group during synthesis, Fmoc-Glu-OFm helps ensure that the peptide chain is assembled correctly .

Action Environment

The action of Fmoc-Glu-OFm is influenced by the chemical environment during peptide synthesis. The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH and the presence of other reactive groups can affect the stability and efficacy of Fmoc-Glu-OFm in peptide synthesis .

生物活性

(S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid, also known as Fmoc-Glu-OH, is a compound derived from the fluorenylmethoxycarbonyl (Fmoc) group, widely used in peptide synthesis. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- Fluorenylmethoxycarbonyl (Fmoc) group

- Amino acid backbone (glutamic acid derivative)

- Oxopentanoic acid moiety

The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | (S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.46 g/mol |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The Fmoc group is known to participate in peptide synthesis by temporarily protecting amino groups, facilitating the formation of peptide bonds.

- Antimicrobial Properties : Compounds with a fluorenyl nucleus have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Derivatives of fluorenone have been reported to possess antiproliferative effects, acting as inhibitors of type I topoisomerase .

Biological Activity Data

Research has demonstrated the effectiveness of this compound in various assays:

Case Studies

- Antimicrobial Resistance : A study focusing on fluorenone derivatives revealed that structural modifications could enhance antimicrobial efficacy against resistant strains of bacteria. For instance, introducing electron-withdrawing groups improved the compounds' inhibitory effects on planktonic and biofilm growth states .

- Antitumor Potential : Research on fluorenone derivatives indicated that specific modifications led to increased antiproliferative activity in cancer cells, suggesting that the fluorenone structure could serve as a pharmacophore for developing new anticancer agents .

科学研究应用

Role in Peptide Synthesis

The compound is primarily used as a protecting group for amino acids during peptide synthesis. The Fmoc group allows for selective protection of the amino group, which is crucial during the stepwise assembly of peptides. The steric hindrance provided by the fluorenyl group prevents unwanted side reactions, ensuring high fidelity in peptide synthesis.

Key Steps in Peptide Synthesis:

- Protection: The amino group is protected using the Fmoc strategy.

- Coupling: The protected amino acid can be coupled with other amino acids using coupling reagents.

- Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine.

Synthetic Routes

The synthesis of (S)-5-((9H-Fluoren-9-yl)methoxy)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid typically involves:

- Protection of Amino Groups: Utilizing Fmoc chemistry.

- Coupling Reactions: Employing reagents like EDC or DCC for amide bond formation.

- Purification Techniques: Such as chromatography to isolate the desired product.

Anticancer Research

Recent studies have highlighted the potential of fluorenylmethoxycarbonyl derivatives in anticancer drug development. The compound exhibits antiproliferative effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Case Studies

Several research articles have documented the biological activity of fluorenylmethoxycarbonyl derivatives:

- A study identified derivatives that inhibited falcipain 2, a protease critical for Plasmodium falciparum survival, showing promise in malaria treatment .

- Another study demonstrated that certain fluorenylmethoxycarbonyl compounds induce apoptosis in cancer cell lines, reinforcing their potential as therapeutic agents .

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals with unique optical and electronic properties. Its derivatives are explored for applications in materials science and nanotechnology.

Drug Development

The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting complex biological systems. Its ability to stabilize reactive intermediates makes it valuable in drug formulation processes.

Summary Table of Key Applications

属性

IUPAC Name |

(4S)-5-(9H-fluoren-9-ylmethoxy)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29NO6/c36-32(37)18-17-31(33(38)40-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)35-34(39)41-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-31H,17-20H2,(H,35,39)(H,36,37)/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZLVLICRXQATH-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。